Ro 51
Overview
Description
Ro 51 is a highly potent and selective antagonist of P2X3 and P2X2/3 receptors. It is primarily used in scientific research to study pain mechanisms and has shown efficacy in reducing hyperalgesia and mechanical allodynia in inflammatory and neuropathic pain models .
Mechanism of Action
Target of Action
Ro-51 primarily targets the P2X3 and P2X2/3 receptors . These receptors are part of the P2X family of ion channels, which are activated by ATP and play a crucial role in various physiological processes, including pain perception .
Mode of Action
Ro-51 acts as an antagonist for the P2X3 and P2X2/3 receptors . This means it binds to these receptors and blocks their activation, preventing the normal response to ATP. This action can lead to changes in cellular function, particularly in processes related to pain perception .
Biochemical Pathways
The P2X3 and P2X2/3 receptors are involved in several biochemical pathways, particularly those related to pain signaling. By blocking these receptors, Ro-51 can potentially disrupt these pathways and alter their downstream effects .
Pharmacokinetics
Ro-51 exhibits rapid clearance, short half-lives, and high protein binding in rats . These properties can impact the bioavailability of the compound, affecting how much of it reaches the target receptors and how long it stays in the body .
Result of Action
The primary result of Ro-51’s action is the inhibition of P2X3 and P2X2/3 receptor activation . This can lead to a reduction in pain signaling, making Ro-51 a potential candidate for pain management .
Action Environment
The action of Ro-51 can be influenced by various environmental factors. For example, the presence of other drugs, the pH of the environment, and the individual’s metabolic rate can all affect the efficacy and stability of Ro-51 .
Biochemical Analysis
Biochemical Properties
Ro 51 interacts with P2X3 and P2X2/3 receptors, exhibiting no antagonistic activity at other P2X receptor family members at concentrations up to 10 µM . The nature of these interactions involves the inhibition of these receptors, which are a family of ion channels gated by ATP.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been observed that this compound suffers rapid clearance, short half-lives, and high protein binding in rat . This suggests that the compound’s stability and degradation may influence its long-term effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ro 51 is synthesized through a series of chemical reactions involving diaminopyrimidines. The synthesis involves the reaction of 4-amino-5-iodo-2-methoxyphenol with 2,4-dichloropyrimidine under specific conditions to yield the desired compound .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a lyophilized form to maintain its stability and biological activity .
Chemical Reactions Analysis
Types of Reactions: Ro 51 undergoes various chemical reactions, including substitution and reduction reactions. It is highly selective for P2X3 and P2X2/3 receptors and exhibits no antagonistic activity at other P2X receptor family members at concentrations up to 10 micromolar .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 4-amino-5-iodo-2-methoxyphenol and 2,4-dichloropyrimidine. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Major Products Formed: The major product formed from the synthesis of this compound is the dual P2X3 and P2X2/3 antagonist, which is used for research purposes .
Scientific Research Applications
Ro 51 has a wide range of scientific research applications, including:
Chemistry: Used to study the structure-activity relationship of P2X3 and P2X2/3 receptors.
Biology: Investigates the role of P2X receptors in cellular signaling and pain mechanisms.
Medicine: Explores potential therapeutic applications in treating pain and inflammatory conditions.
Industry: Utilized in the development of new pain management drugs and treatments
Comparison with Similar Compounds
A-317491: Another P2X3 and P2X2/3 receptor antagonist with similar properties.
TNP-ATP: A non-selective P2X receptor antagonist that also inhibits P2X3 and P2X2/3 receptors.
Uniqueness: Ro 51 is unique in its high potency and selectivity for P2X3 and P2X2/3 receptors, with IC50 values of 2 nanomolar and 5 nanomolar, respectively. This high selectivity makes it a valuable tool in pain research and drug development .
Properties
IUPAC Name |
2-[[4-amino-5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidin-2-yl]amino]propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23IN4O4/c1-9(2)11-4-14(25-3)12(18)5-13(11)26-15-6-20-17(22-16(15)19)21-10(7-23)8-24/h4-6,9-10,23-24H,7-8H2,1-3H3,(H3,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYROHWFGZADBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)NC(CO)CO)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23IN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ro 51?
A: this compound acts as a dual antagonist of P2X(3) and P2X(2/3) receptors. While the exact mechanism is not detailed in the provided research papers, P2X receptors are ligand-gated ion channels, and antagonists typically block the binding site of the natural ligand, preventing channel opening and downstream signaling. []
Q2: Could you elaborate on the significance of targeting P2X(3) and P2X(2/3) receptors in pain management?
A: P2X(3) and P2X(2/3) receptors are implicated in pain signaling pathways. P2X(3) receptors are primarily found on sensory neurons and are involved in chronic pain states. P2X(2/3) receptors contribute to both acute and chronic pain. [] By blocking these receptors, this compound is hypothesized to disrupt pain signaling and potentially offer therapeutic benefits.
Q3: Has this compound been investigated in any preclinical or clinical studies for pain treatment?
A: While the provided research highlights this compound as a promising compound for pain management, [] specific details on preclinical or clinical trials are not available within these documents. Further research is necessary to explore its therapeutic potential and safety profile.
A: The research mentions that this compound is part of a series of novel diaminopyrimidines. [] Investigating the structure-activity relationship (SAR) within this series could provide insights into the key structural features influencing its potency and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.